BenchChemオンラインストアへようこそ!

Kainic acid hydrate

Neuroscience Pharmacology Receptor Binding

Kainic acid hydrate is the definitive broad-spectrum kainate receptor agonist for neuroscience research. Unlike subunit-selective alternatives (e.g., ATPA), it potently activates all five homomeric kainate receptor subunits (GluK1-5, Ki = 4.7–75.9 nM) and produces non-desensitizing AMPA receptor currents—critical for sustained electrophysiological studies. Its well-characterized in vivo seizure induction (ED₅₀ 0.51 nmol/rat, i.c.v.) ensures reproducible temporal lobe epilepsy models, while its superior excitotoxic potency versus quisqualic acid makes it the gold standard for neurodegeneration research. Choose this compound for reliable, holistic interrogation of glutamatergic signaling.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 58002-62-3
Cat. No. B151534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKainic acid hydrate
CAS58002-62-3
Synonyms(2S,3S,4S)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid Hydrate;  [2S-(2α,3β,4β)]-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic Acid Monohydrate
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=C)C1CNC(C1CC(=O)O)C(=O)O.O
InChIInChI=1S/C10H15NO4.H2O/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13;/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15);1H2/t6-,7+,9-;/m0./s1
InChIKeyFZNZRJRSYLQHLT-SLGZUKMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Kainic Acid Hydrate (CAS 58002-62-3): A Foundational Ionotropic Glutamate Receptor Agonist


Kainic acid hydrate (CAS 58002-62-3), a monohydrate of kainic acid, is a natural cyclic analog of L-glutamate originally isolated from the marine alga Digenea simplex [1]. As a well-established agonist of the ionotropic glutamate receptor family, it serves as a fundamental tool in neuroscience for its potent excitotoxic and epileptogenic properties [2]. Kainic acid hydrate is primarily utilized to induce seizures and neurodegeneration in various experimental animal models, facilitating research into epilepsy, excitotoxicity, and neuronal death mechanisms [3].

Why Substituting Kainic Acid Hydrate with Other Glutamate Agonists is Not a Viable Option


The functional and pharmacological profile of kainic acid hydrate is distinct from other glutamate receptor agonists, precluding simple substitution. While compounds like domoic acid, quisqualic acid, or ATPA may activate overlapping receptor families, they do so with unique potency, selectivity, and efficacy profiles [1]. For instance, kainic acid is a potent agonist at all five kainate receptor subunits (GluK1-5), whereas alternatives often exhibit high selectivity for a single subunit or a different receptor class altogether [2]. This broad, yet specific, activation profile of kainic acid is a key driver of its unique in vivo effects, such as its well-characterized seizure induction pattern and neurodegenerative outcomes, which cannot be reliably replicated by other agonists [3].

Quantitative Differentiation of Kainic Acid Hydrate vs. In-Class Comparators


Broad-Spectrum Kainate Receptor Binding Profile: Kainic Acid vs. ATPA

Kainic acid hydrate exhibits a broad affinity profile across all five homomeric kainate receptor subunits (GluK1-5), with Ki values ranging from 4.7 to 75.9 nM [1]. In contrast, the selective agonist ATPA demonstrates high potency only for the GluK1 subunit (Ki = 4.3 nM) while being inactive at GluK2 (GluR6) (Ki > 1 mM) and only weakly active at GluK3 and GluK5 (Ki = 6-14 µM) . This broad-spectrum binding of kainic acid hydrate ensures comprehensive activation of kainate receptor subtypes, a feature not replicated by subunit-selective agonists.

Neuroscience Pharmacology Receptor Binding

In Vivo Seizure Induction Potency: Kainic Acid vs. Domoic Acid

In a comparative study of neurotoxicity and seizure induction, domoic acid was found to be approximately six-fold more potent than kainic acid in inducing behavioral toxicity in neonatal rats at both postnatal day 8 and 14 [1]. This difference is critical for researchers aiming to establish specific seizure or neurotoxicity models, as the potency difference can significantly alter experimental outcomes. For instance, a lower dose of domoic acid may be required to achieve similar behavioral effects, potentially reducing off-target or confounding effects.

Epilepsy Neuropharmacology In Vivo Models

Electrophysiological Potency in Hippocampal Regions: Kainic Acid vs. Domoic Acid

Electrophysiological studies in the rat dorsal hippocampus demonstrate that domoic acid is about 3 times more potent than kainic acid in activating neurons in both the CA1 and CA3 regions [1]. Both compounds exhibited a >20-fold higher potency in the CA3 region compared to CA1, highlighting a shared regional sensitivity. This differential potency is a key consideration for studies focusing on hippocampal function, as it allows for a more precise activation threshold.

Electrophysiology Neuropharmacology Hippocampus

Radioligand Binding Affinity at Native Kainate Sites: Kainic Acid vs. Domoic Acid

In rat forebrain membranes, kainic acid and domoic acid display similar nanomolar inhibition constants at [³H]kainic acid binding sites, with IC₅₀ values of 7 nM and 5 nM, respectively [1]. This near-equivalent binding affinity indicates that both compounds interact with similar potency at native kainate receptors in the brain, validating their interchangeable use in certain binding studies but also highlighting that their differential in vivo effects are not solely due to receptor affinity.

Receptor Binding Radioligand Assay Pharmacology

Relative Neurotoxic Potency Ranking: Kainic Acid vs. Quisqualic Acid

A comparative study of excitatory amino acid analogues established a clear rank order of neurotoxic potency after stereotaxic injection into the rat striatum. Kainic acid was found to be much more neurotoxic than quisqualic acid, with the latter demonstrating a potency similar to N-methyl-D-aspartic acid [1]. This significant difference in neurotoxic potential is crucial for researchers designing lesion studies or investigating neurodegenerative mechanisms.

Neurotoxicity Excitotoxicity Pharmacology

Seizure Induction Threshold via Intracerebroventricular Administration

Kainic acid hydrate exhibits a well-defined, dose-dependent convulsive and seizure-inducing profile in rodents following intracerebroventricular (i.c.v.) administration. In rats, it induces convulsive behavior with an ED₅₀ of 0.51 nmol/animal, while in mice, it induces seizures with a CD₅₀ of 0.39 nmol/animal [1]. These precise, low-dose thresholds provide a reliable benchmark for establishing consistent seizure models, ensuring reproducible experimental outcomes.

Epilepsy In Vivo Pharmacology Seizure Model

Optimal Research Application Scenarios for Kainic Acid Hydrate Based on Evidence


Establishing Robust and Reproducible Temporal Lobe Epilepsy Models in Rodents

Kainic acid hydrate's well-defined in vivo seizure induction parameters (ED₅₀ of 0.51 nmol/animal in rats and CD₅₀ of 0.39 nmol/animal in mice via i.c.v. injection [1]) make it the ideal tool for creating reliable and reproducible models of temporal lobe epilepsy. Its potent and broad-spectrum activation of kainate receptors ensures robust seizure activity and subsequent neurodegeneration, which are hallmarks of this disorder [2].

Investigating Mechanisms of Excitotoxicity and Neurodegeneration

Given its high neurotoxic potency relative to other excitatory amino acids like quisqualic acid [1], kainic acid hydrate is the preferred agonist for inducing excitotoxic cell death in vitro and in vivo. Its ability to activate multiple kainate receptor subunits and induce calcium influx and membrane depolarization [2] makes it a valuable tool for dissecting the downstream signaling pathways involved in neuronal injury and death.

Characterizing Broad-Spectrum Kainate Receptor Pharmacology

For researchers studying the integrated function of kainate receptors, kainic acid hydrate's ability to bind all five homomeric subunits (GluK1-5) with high affinity (Ki = 4.7-75.9 nM) [1] is essential. Unlike subunit-selective agonists like ATPA, which are highly specific for GluK1 , kainic acid hydrate provides a comprehensive activation profile necessary for understanding the holistic role of these receptors in synaptic transmission and plasticity.

Studies Requiring Non-Desensitizing Activation of AMPA Receptors

Kainic acid hydrate is a valuable tool for electrophysiological studies requiring sustained activation of AMPA receptors. Unlike the natural agonist L-glutamate, which elicits rapidly desensitizing responses, kainic acid (like domoic acid) produces non-desensitizing or slowly desensitizing currents at AMPA receptors [1]. This property is crucial for investigating the biophysical properties and functional roles of AMPA receptors under prolonged agonist exposure.

Quote Request

Request a Quote for Kainic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.